N-{[[2-(1-cyclohexen-1-yl)ethyl](4-hydroxybutyl)amino]carbonothioyl}-4-biphenylcarboxamide
Description
N-{2-(cyclohex-1-en-1-yl)ethylcarbamothioyl}biphenyl-4-carboxamide is a complex organic compound with a unique structure that includes a biphenyl core, a cyclohexene ring, and a carbamothioyl group
Properties
Molecular Formula |
C26H32N2O2S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl-(4-hydroxybutyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C26H32N2O2S/c29-20-8-7-18-28(19-17-21-9-3-1-4-10-21)26(31)27-25(30)24-15-13-23(14-16-24)22-11-5-2-6-12-22/h2,5-6,9,11-16,29H,1,3-4,7-8,10,17-20H2,(H,27,30,31) |
InChI Key |
DABJPWWDIDJDGB-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(=CC1)CCN(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(cyclohex-1-en-1-yl)ethylcarbamothioyl}biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxylic acid derivative. This is followed by the introduction of the carbamothioyl group and the cyclohexene ring. Common reagents used in these reactions include thionyl chloride, cyclohexene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-(cyclohex-1-en-1-yl)ethylcarbamothioyl}biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-(cyclohex-1-en-1-yl)ethylcarbamothioyl}biphenyl-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-(cyclohex-1-en-1-yl)ethylcarbamothioyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- Ethyl (6R)-6-[N-(2-Chloro-4-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide
Uniqueness
N-{2-(cyclohex-1-en-1-yl)ethylcarbamothioyl}biphenyl-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable tool in scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
